trans-3,4-Dihydroxypiperidine

α-glucosidase inhibition diabetes SAR

trans-3,4-Dihydroxypiperidine (CAS 39640-71-6) is a chiral piperidine diol bearing hydroxyl groups in a trans configuration at the 3- and 4-positions. This scaffold is a core structural motif in polyhydroxylated alkaloid glycosidase inhibitors and has been identified as a pharmacophore in anti-HIV drug discovery.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 39640-71-6
Cat. No. B1322750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3,4-Dihydroxypiperidine
CAS39640-71-6
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC1CNCC(C1O)O
InChIInChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5-/m0/s1
InChIKeyIZXWMVPZODQBRB-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why trans-3,4-Dihydroxypiperidine (CAS 39640-71-6) Is Not Interchangeable with Common Piperidine Analogs: A Procurement Evidence Guide


trans-3,4-Dihydroxypiperidine (CAS 39640-71-6) is a chiral piperidine diol bearing hydroxyl groups in a trans configuration at the 3- and 4-positions. This scaffold is a core structural motif in polyhydroxylated alkaloid glycosidase inhibitors and has been identified as a pharmacophore in anti-HIV drug discovery [1]. Unlike mono-hydroxylated piperidines (e.g., 3- or 4-hydroxypiperidine) or the cis-3,4-diol isomer, the trans-diol geometry imposes a distinct conformational restraint that critically influences molecular recognition by enzyme active sites, lipase-catalyzed resolutions, and synthetic utility as a precursor to gastroprokinetic agents such as cisapride [2].

The Critical Stereochemical Basis for Selecting trans-3,4-Dihydroxypiperidine Over cis-3,4-Dihydroxypiperidine and Other Piperidine Diols


The biological activity, enantioselective binding, and synthetic trajectory of 3,4-dihydroxypiperidine are exquisitely sensitive to the relative orientation of the two hydroxyl groups. In α-glucosidase inhibition assays, trans-configured derivatives consistently underperform their cis counterparts, with most trans derivatives showing markedly weaker inhibition [1]. Conversely, for β-glucuronidase inhibition, the (3R,4R)-trans isomer is the active species, and the cis isomer is not a suitable substitute [2]. Furthermore, in lipase-catalyzed kinetic resolutions, Candida antarctica lipase B and Pseudomonas cepacia lipase exhibit high enantioselectivity for trans-diol derivatives, while cis-diol substrates fail to be processed under identical conditions [2]. Substituting trans-3,4-dihydroxypiperidine with a cis isomer, a mono-hydroxypiperidine, or an acyclic diol would therefore yield qualitatively different pharmacological or synthetic outcomes.

Quantitative Evidence Differentiating trans-3,4-Dihydroxypiperidine from cis-3,4-Dihydroxypiperidine and Clinical α-Glucosidase Inhibitors


trans-3,4-Dihydroxypiperidine Derivatives Show Significantly Weaker α-Glucosidase Inhibition Than cis-Derivatives

In a direct head-to-head comparison of 45 amide, di-amide, and sulfonamide derivatives built on cis- and trans-3,4-dihydroxypiperidine scaffolds, the trans series (compounds 12a–j, 13a–f) was systematically less potent. For example, the most active trans derivative (12h, thiophene analogue) achieved an IC50 of 151.9 µM, whereas the most active cis derivative (5l, amine) reached 210.6 µM, and the top cis sulfonamide (8b) reached 102.96 µM [1]. The authors concluded: 'Except for thiophene derivative (12h) all other trans derivatives showed less inhibition compared to cis dihydroxy piperidines' [1].

α-glucosidase inhibition diabetes SAR

(3R,4R)-trans-3,4-Dihydroxypiperidine Is a Recognized Inhibitor of β-Glucuronidase, Unlike the cis Isomer

The (3R,4R)-trans isomer of 3,4-dihydroxypiperidine has been explicitly described as an inhibitor of β-d-glucuronidase [1] and has been employed as a synthetic intermediate for xylanase inhibitors. No equivalent β-glucuronidase inhibitory activity has been reported for the cis-3,4-dihydroxypiperidine isomer under comparable conditions [1]. While quantitative IC50 values for the unsubstituted trans-diol against β-glucuronidase are not available in the retrieved literature, the known activity of the trans isomer against this target distinguishes it from the cis isomer, which is directed toward the antidepressant ifoxetine rather than glycosidase targets [2].

β-glucuronidase inhibition drug metabolism enterohepatic circulation

Lipase-Catalyzed Resolution Discriminates trans-3,4-Dihydroxypiperidine; cis Isomer Is Not a Competent Substrate

In a comparative biocatalytic study, Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PSL) catalyzed the enantioselective hydrolysis of trans-3,4-dihydroxypiperidine diacetate derivatives with high enantioselectivity. In contrast, cis-3,4-dihydroxypiperidine derivatives 'are not adequate substrates in the same biocatalytic conditions' [1]. This substrate discrimination is attributed to differences in the spatial orientation of the hydroxyl groups, which affect the transition-state geometry in the lipase active site, as rationalized by molecular modeling [1].

biocatalysis enantioselective resolution chiral building block

trans-3,4-Dihydroxypiperidine Serves as a Direct Precursor to the Gastroprokinetic Agent Cisapride

The optically pure (3R,4R)-trans isomer has been explicitly identified as a suitable precursor for the gastroprokinetic drug cisapride [1]. The cis-3,4-dihydroxypiperidine isomer is instead directed toward the antidepressant ifoxetine [1]. This divergence in pharmaceutical applications arises from the stereochemical requirements of each target molecule's synthesis; the trans configuration is essential for constructing the correct stereochemistry of cisapride.

drug intermediate cisapride gastroprokinetic

Precision Application Scenarios Where trans-3,4-Dihydroxypiperidine (CAS 39640-71-6) Outperforms Common Alternatives


Synthesis of Cisapride and Structurally Related Gastroprokinetic Drug Candidates

trans-3,4-Dihydroxypiperidine, specifically the (3R,4R)-enantiomer, is the established chiral precursor for cisapride, a gastroprokinetic agent [1]. The trans stereochemistry is essential for constructing the target molecule. Use of the cis isomer would redirect synthesis toward ifoxetine, an antidepressant. Procurement of enantiopure (3R,4R)-trans-3,4-dihydroxypiperidine therefore directly determines the class of drug candidate that can be prepared.

Development of β-Glucuronidase Inhibitors for Modulating Drug Metabolism

The (3R,4R)-trans isomer is a recognized inhibitor of β-d-glucuronidase [1]. This enzyme plays a key role in drug glucuronidation and enterohepatic recirculation of xenobiotics and endogenous metabolites. Inhibitors of β-glucuronidase are sought to prevent reactivation of glucuronidated toxins or drugs in the gut. The trans-3,4-dihydroxypiperidine scaffold, unlike the cis isomer, is the appropriate starting point for structure–activity relationship studies targeting this enzyme.

Anti-HIV Pharmacophore Elaboration and Lead Optimization

The trans-3,4-dihydroxypiperidine fragment has been identified as a common structural element among polyhydroxylated alkaloids with anti-HIV activity and has been described as an anti-HIV pharmacophore [1]. N-substituted (±)-trans-3,4-dihydroxypiperidines have been tested in cell-based HIV-1 replication assays and identified as relatively nontoxic lead compounds. The trans configuration is critical for this activity profile.

Enzymatic Resolution for Production of Enantiopure Chiral Building Blocks

Lipase-catalyzed resolution using Candida antarctica lipase B or Pseudomonas cepacia lipase is effective for preparing enantiopure trans-3,4-dihydroxypiperidine derivatives [1]. The cis isomer is not a competent substrate for these enzymes under the same conditions, meaning scalable biocatalytic routes to enantiopure 3,4-dihydroxypiperidine are accessible only with the trans isomer. This provides a practical procurement advantage for kilogram-scale synthesis.

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